Cas no 127060-92-8 ((2R,3S)-3-HYDROXY-D-ISOVALINE)

(2R,3S)-3-Hydroxy-D-isovaline is a non-proteinogenic amino acid characterized by its unique stereochemistry and hydroxylated side chain. This compound is of interest in peptide synthesis and medicinal chemistry due to its ability to influence conformational stability and biological activity. Its chiral centers at the 2R and 3S positions enhance stereoselectivity in synthetic applications, while the hydroxyl group provides a reactive handle for further derivatization. The structural rigidity of (2R,3S)-3-Hydroxy-D-isovaline makes it valuable for designing peptidomimetics and bioactive molecules. High purity and well-defined stereochemistry ensure reproducibility in research and pharmaceutical development. Its applications span asymmetric synthesis, enzyme inhibition studies, and the exploration of novel therapeutic agents.
(2R,3S)-3-HYDROXY-D-ISOVALINE structure
(2R,3S)-3-HYDROXY-D-ISOVALINE structure
商品名:(2R,3S)-3-HYDROXY-D-ISOVALINE
CAS番号:127060-92-8
MF:C5H11NO3
メガワット:133.14574
MDL:MFCD08274550
CID:897431
PubChem ID:7168889

(2R,3S)-3-HYDROXY-D-ISOVALINE 化学的及び物理的性質

名前と識別子

    • (2R,3S)-3-HYDROXY-D-ISOVALINE
    • (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid
    • D-Isovaline, 3-hydroxy-, (3S)- (9CI)
    • H-RS-IVL(3-OH)-OH
    • MDL: MFCD08274550

計算された属性

  • せいみつぶんしりょう: 133.07393
  • どういたいしつりょう: 133.07389321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 125
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -3.4
  • トポロジー分子極性表面積: 83.6Ų

じっけんとくせい

  • PSA: 83.55

(2R,3S)-3-HYDROXY-D-ISOVALINE セキュリティ情報

(2R,3S)-3-HYDROXY-D-ISOVALINE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AstaTech
CX1253-0.25/G
(2R,3S)-2-AMINO-3-HYDROXY-2-METHYLBUTANOIC ACID
127060-92-8 98%
0.25g
$995 2023-09-15
Crysdot LLC
CD21016444-5g
(2R,3S)-2-Amino-3-hydroxy-2-methylbutanoic acid
127060-92-8 97%
5g
$1984 2024-07-18
AstaTech
CX1253-1/G
(2R,3S)-2-AMINO-3-HYDROXY-2-METHYLBUTANOIC ACID
127060-92-8 98%
1g
$1496 2023-09-15
Ambeed
A328871-1g
(2R,3S)-2-Amino-3-hydroxy-2-methylbutanoic acid
127060-92-8 98%
1g
$979.0 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1270849-1g
(2R,3S)-2-Amino-3-hydroxy-2-methylbutanoic acid
127060-92-8 98%
1g
¥12925.00 2024-08-09
Crysdot LLC
CD21016444-1g
(2R,3S)-2-Amino-3-hydroxy-2-methylbutanoic acid
127060-92-8 97%
1g
$982 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1270849-250mg
(2R,3S)-2-Amino-3-hydroxy-2-methylbutanoic acid
127060-92-8 98%
250mg
¥10746.00 2024-08-09

(2R,3S)-3-HYDROXY-D-ISOVALINE 関連文献

(2R,3S)-3-HYDROXY-D-ISOVALINEに関する追加情報

Comprehensive Overview of (2R,3S)-3-Hydroxy-D-Isовалine (CAS No. 127060-92-8)

(2R,3S)-3-Hydroxy-D-Isовалine (CAS No. 127060-92-8) is a chiral amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound is characterized by its hydroxyl group and isovaline backbone, which confer it distinct chemical and biological properties. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to (2R,3S)-3-Hydroxy-D-Isовалine.

Chemical Structure and Properties

(2R,3S)-3-Hydroxy-D-Isовалine is a chiral amino acid with the molecular formula C5H11NO3. The presence of a hydroxyl group at the C-3 position and the isovaline backbone imparts this compound with unique stereochemical properties. The chiral centers at C-2 and C-3 contribute to its enantiomeric forms, which can have different biological activities. The compound is a white crystalline solid with a melting point of approximately 185°C. It is soluble in water and polar organic solvents, making it suitable for various biochemical and pharmaceutical applications.

Synthesis Methods

The synthesis of (2R,3S)-3-Hydroxy-D-Isовалine has been a topic of extensive research due to its importance in pharmaceutical development. One of the most common methods involves the asymmetric synthesis of the hydroxylated amino acid using chiral catalysts or enzymes. For instance, a recent study published in the Journal of Organic Chemistry reported a highly efficient asymmetric hydrogenation method using a ruthenium-based catalyst to achieve high enantiomeric purity (ee > 99%). Another approach involves the enzymatic resolution of racemic mixtures using amino acid oxidases or dehydrogenases, which can selectively oxidize one enantiomer while leaving the other intact.

Biological Activities

(2R,3S)-3-Hydroxy-D-Isовалine has been investigated for its potential biological activities, particularly in neuropharmacology and anti-inflammatory applications. Studies have shown that this compound can modulate neurotransmitter systems and exhibit neuroprotective effects. For example, research published in the Journal of Neurochemistry demonstrated that (2R,3S)-3-Hydroxy-D-Isовалine can protect neurons from oxidative stress-induced damage by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

In addition to its neuroprotective properties, (2R,3S)-3-Hydroxy-D-Isовалine has also been studied for its anti-inflammatory effects. A study in the Journal of Medicinal Chemistry reported that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that (2R,3S)-3-Hydroxy-D-Is валine could be a promising candidate for the development of novel anti-inflammatory drugs.

Clinical Applications and Research Advancements

The potential clinical applications of (2R,3S)-3-Hydroxy-D-Is валine are currently being explored in various preclinical and early-stage clinical trials. One area of focus is its use as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preclinical studies have shown promising results in animal models, where treatment with (2R,3S)-3-Hydroxy-D-Is валine led to improved cognitive function and reduced neuronal loss.

In another study published in the Journal of Clinical Investigation, researchers investigated the use of (2R,3S)-3-Hydroxy-D-Is валine in treating inflammatory bowel disease (IBD). The results indicated that this compound could effectively reduce inflammation in the gut by modulating immune responses and promoting tissue repair. These findings highlight the potential therapeutic value of (2R,3S)-3-Hydroxy-D-Is валine in managing IBD.

Conclusion

(2R,3S)-3-Hydroxy-D-Is валine (CAS No. 127060-92-8) is a promising compound with unique chemical properties and diverse biological activities. Its potential applications in neuroprotection and anti-inflammatory therapy make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in advancing medical treatments for various diseases.

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Amadis Chemical Company Limited
(CAS:127060-92-8)(2R,3S)-3-HYDROXY-D-ISOVALINE
A908361
清らかである:99%
はかる:1g
価格 ($):881.0